![molecular formula C17H19FN6 B2937650 N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-49-7](/img/structure/B2937650.png)
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C17H19FN6 and its molecular weight is 326.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Structural Characteristics
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₈H₃₃FN₄
- Molecular Weight : 339.49 g/mol
The structural features include a pyrazolo[3,4-d]pyrimidine core with a piperidine substituent and a fluorophenyl group, which are critical for its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that related compounds can effectively inhibit CDK2 and CDK9, leading to reduced cancer cell proliferation .
- Anticancer Activity : The pyrazolo[3,4-d]pyrimidine scaffold has been linked to significant anticancer properties. For example, derivatives have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anticancer Properties
The compound's anticancer potential has been evaluated in multiple studies:
- Cell Lines Tested : Various human cancer cell lines including breast (MCF7), lung (A549), and colon cancer (HCT116) cells have been used to assess the cytotoxic effects of this compound.
- IC50 Values : Research indicates that the compound exhibits IC50 values in the micromolar range against these cell lines, suggesting moderate potency. For instance, an IC50 value of approximately 5 µM was reported for HCT116 cells .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- CRL Inhibition : It has been shown to disrupt the interaction between defective cullin neddylation 1 (DCN1) and UBE2M, which is crucial for the activation of cullin-RING ligases involved in proteasomal degradation . This inhibition leads to altered cellular signaling and growth inhibition.
Data Summary
Activity Type | Target Enzyme/Pathway | IC50 Value | Cell Lines Tested |
---|---|---|---|
Anticancer | CDK2/CDK9 | ~5 µM | MCF7, A549, HCT116 |
Enzymatic Inhibition | CRL Activation (DCN1/UBE2M) | Not specified | Various |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression when administered at optimized doses.
- Combination Therapies : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating a synergistic effect that warrants further exploration.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in scientific research.
Overview
this compound is a chemical compound with the molecular formula C17H19FN6 and a molecular weight of 326.379. It is often supplied with a purity of 95% and is described as a useful research compound.
Potential Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader classes of compounds to which it belongs (pyrazolo[3,4-d]pyrimidines) have demonstrated diverse biological activities, making it a candidate for exploration in several research areas :
- Anticancer Activity Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in inhibiting tumor cell proliferation by modulating signaling pathways critical for cell growth and survival.
- Anti-inflammatory Effects The structure of the compound suggests it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated effectiveness against bacterial strains.
Related Compounds
Other compounds containing fluorophenyl, piperidine, and pyrazolo[3,4-d]pyrimidine moieties have been synthesized and studied for various applications:
- N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide This compound has potential biological activities, particularly in medicinal chemistry.
- N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has demonstrated anticancer activity in studies on cancer cell lines, such as A549 lung cancer cells and MCF-7 breast cancer cells.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZBQBMIQFYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.